molecular formula C26H31N3O4S B2906026 N-CYCLOPENTYL-2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE CAS No. 901258-23-9

N-CYCLOPENTYL-2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2906026
CAS No.: 901258-23-9
M. Wt: 481.61
InChI Key: SVIDIUNIYHXYDW-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors to form the imidazole ring.

    Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl and 4-ethoxyphenyl groups through substitution reactions.

    Thioether Formation: The thiol group is introduced, followed by the formation of the thioether linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioether group to sulfoxide or sulfone.

    Reduction: Reduction of the imidazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity and potential as a therapeutic agent.

    Medicine: Exploration of its pharmacological properties and potential use in drug development.

    Industry: Use as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Signaling Pathways: Interference with cellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-((5-(3,4-dimethoxyphenyl)-2-phenyl-1H-imidazol-4-yl)thio)acetamide
  • N-cyclopentyl-2-((5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)acetamide

Uniqueness

N-CYCLOPENTYL-2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is unique due to the presence of both 3,4-dimethoxyphenyl and 4-ethoxyphenyl groups, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-cyclopentyl-2-[[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-4-33-20-12-9-17(10-13-20)25-28-24(18-11-14-21(31-2)22(15-18)32-3)26(29-25)34-16-23(30)27-19-7-5-6-8-19/h9-15,19H,4-8,16H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIDIUNIYHXYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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